2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one
CAS No.:
Cat. No.: VC15973061
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O |
|---|---|
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 2-amino-3,9-dihydroindeno[2,1-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15) |
| Standard InChI Key | ZQDVJFYTJKQAOW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1N=C(NC3=O)N |
Introduction
Structural and Chemical Identity
Core Architecture and Nomenclature
2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one belongs to the indeno[2,1-d]pyrimidine family, featuring a tricyclic system where a pyrimidine ring is fused to an indenone moiety. The IUPAC name reflects the numbering system: the indene component spans positions 1–3, while the pyrimidine occupies positions 4–7 (Figure 1) . The 2-amino group and 4-keto functionality are critical for hydrogen bonding interactions, as demonstrated in receptor tyrosine kinase (RTK) inhibition studies .
Tautomerism and Stability
The compound exhibits keto-enol tautomerism due to the conjugated carbonyl group at position 4. Nuclear magnetic resonance (NMR) studies of related indeno-pyrimidines suggest predominant keto forms in DMSO-d6, evidenced by carbonyl signals near δ 190 ppm in NMR . Hydrogen bonding between the 2-amino group and adjacent nitrogen atoms further stabilizes the structure, reducing susceptibility to hydrolysis .
Synthetic Methodologies
Dieckmann Condensation and Cyclocondensation
A seminal synthesis route involves Dieckmann condensation of 1,2-phenylenediacetonitrile to form a bicyclic intermediate, followed by cyclocondensation with guanidine carbonate. This two-step process yields the 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one core (Scheme 1) . Key advantages include high atom economy (78–89% yields) and scalability, though purification via recrystallization from dioxane is often required .
Scheme 1: Synthetic Pathway for 2-Amino-indeno[2,1-d]pyrimidines
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Dieckmann Cyclization:
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Cyclocondensation:
Modified Biginelli Approaches
Alternative methods adapt the Biginelli reaction by substituting thiourea with guanidine derivatives. For example, refluxing 1H-indene-1,3-dione with aldehydes and guanidine in ethanol/HCl generates 4-substituted analogs, though yields vary (69–89%) depending on substituent steric effects . This route facilitates diversification at position 4, critical for structure-activity relationship (SAR) studies .
Physicochemical Characterization
Spectroscopic Profiles
While direct data for 2-amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is limited, analogous compounds provide insights:
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IR Spectroscopy: NH stretching (3446–3468 cm), C=O (1716–1722 cm), and aromatic C–H (3057–3088 cm) .
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NMR: Singlets for NH (δ 9.4–12.8 ppm), aromatic protons (δ 6.7–8.3 ppm), and indene CH (δ 4.1–5.1 ppm) .
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Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 298 [M] for CHNOS) .
Solubility and Crystallinity
The compound displays limited aqueous solubility (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). X-ray crystallography of related structures reveals planar tricyclic systems with intermolecular N–H···O hydrogen bonds, suggesting potential for cocrystal engineering .
Biological Activity and Mechanisms
Kinase Inhibition
Tricyclic indeno-pyrimidines exhibit dual inhibition of platelet-derived growth factor receptor β (PDGFRβ) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The 2-amino group forms hydrogen bonds with kinase hinge regions, as shown in docking studies . Compound 7 from , a methyl-substituted analog, demonstrated IC values of 12–34 nM against PDGFRβ and suppressed angiogenesis in a chick chorioallantoic membrane (CAM) assay .
Table 1: Cytotoxic Activity of Selected Indeno-Pyrimidines
Future Directions and Challenges
Synthetic Optimization
Current routes suffer from moderate yields in cyclocondensation steps (≤89%). Catalytic methods using Lewis acids (e.g., ZnCl) or microwave assistance could enhance efficiency . Additionally, regioselective functionalization at position 9 remains underexplored.
Targeted Drug Delivery
Nanoparticle encapsulation may address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) formulations of related compounds improved bioavailability by 4.2-fold in murine models .
Expanding Biological Targets
Beyond oncology, indeno-pyrimidines show untapped potential in neurodegenerative diseases. Preliminary data suggest Aβ fibril disruption in Alzheimer’s models, warranting further study .
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